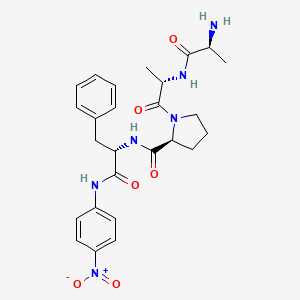
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic peptide compound. It is often used in biochemical research as a substrate for various proteases, which are enzymes that break down proteins. The compound’s structure includes a sequence of amino acids (L-alanine, L-proline, and L-phenylalanine) and a nitrophenyl group, which is commonly used in chromogenic substrates to facilitate the detection of enzymatic activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified, often using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. The use of large-scale reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo various chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Hydrolysis: Enzymes like chymotrypsin or cathepsin G in buffered aqueous solutions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Hydrolysis: Produces smaller peptide fragments and free amino acids.
Reduction: Converts the nitrophenyl group to an aniline derivative.
Substitution: Results in various substituted phenylalaninamide derivatives.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is widely used in scientific research, particularly in the following fields:
Chemistry: As a model substrate for studying enzyme kinetics and mechanisms.
Biology: To investigate protease activity in various biological samples.
Medicine: In the development of diagnostic assays for diseases involving protease dysregulation.
Industry: In the production of enzyme inhibitors and other bioactive compounds.
Wirkmechanismus
The compound acts as a substrate for proteases, which cleave the peptide bonds within the molecule. The nitrophenyl group serves as a chromogenic reporter, releasing a colored product upon cleavage. This allows for the quantification of protease activity by measuring the absorbance of the released product at a specific wavelength.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suc-AAPF-pNA (Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide): Another chromogenic substrate used for similar applications.
N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide: A related compound with a different amino acid sequence.
Uniqueness
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is unique due to its specific amino acid sequence and the presence of the nitrophenyl group, which provides a distinct chromogenic signal. This makes it particularly useful for studying specific proteases and their inhibitors.
Eigenschaften
CAS-Nummer |
72534-93-1 |
|---|---|
Molekularformel |
C26H32N6O6 |
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H32N6O6/c1-16(27)23(33)28-17(2)26(36)31-14-6-9-22(31)25(35)30-21(15-18-7-4-3-5-8-18)24(34)29-19-10-12-20(13-11-19)32(37)38/h3-5,7-8,10-13,16-17,21-22H,6,9,14-15,27H2,1-2H3,(H,28,33)(H,29,34)(H,30,35)/t16-,17-,21-,22-/m0/s1 |
InChI-Schlüssel |
ZCWMSMLAGCXPPA-FHQLIMNDSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)
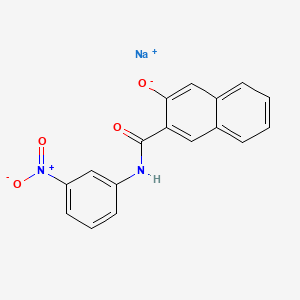
![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)
![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)
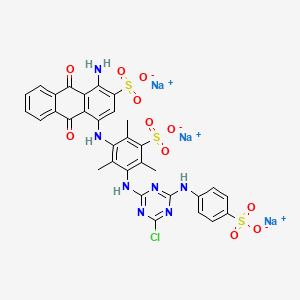
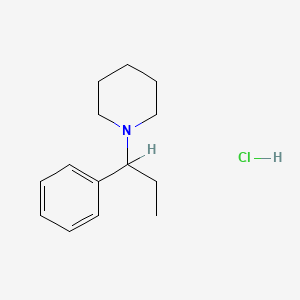
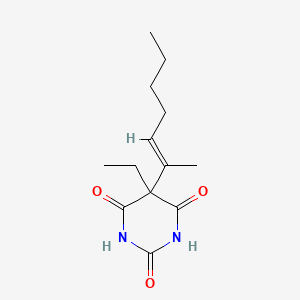
![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)
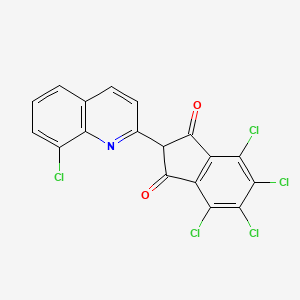
![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
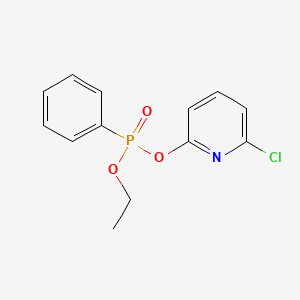
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
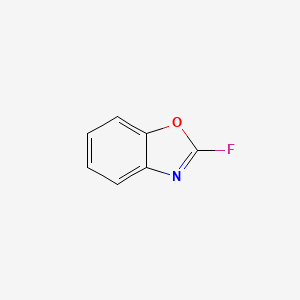
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
